N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a 1,3,4-oxadiazole derivative characterized by:
- A 5-bromothiophen-2-yl substituent at position 5 of the oxadiazole ring.
- A 4-(dimethylamino)benzamide group at position 2 of the oxadiazole core. Its molecular weight is 457.3 g/mol (C₁₅H₁₃BrN₄O₄S₂) .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S/c1-20(2)10-5-3-9(4-6-10)13(21)17-15-19-18-14(22-15)11-7-8-12(16)23-11/h3-8H,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCORRWEHWBJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide typically involves multiple steps. One common method includes the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromothiophene subunit enables participation in Suzuki-Miyaura cross-coupling reactions. For example:
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Reaction with arylboronic acids : The bromine atom at the 5-position of the thiophene ring undergoes substitution with aryl groups under palladium catalysis (typically Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., K₂CO₃) and solvents like toluene/ethanol (1:1) at 80–100°C .
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Product : Yields functionalized derivatives with modified electronic properties for antimicrobial applications .
Table 1: Representative Suzuki Coupling Conditions
| Substrate | Catalyst | Base | Solvent | Yield (%) | Application |
|---|---|---|---|---|---|
| Bromothiophene-oxadiazole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH | 72–85 | Antibacterial agents |
Nucleophilic Aromatic Substitution
The electron-deficient oxadiazole ring facilitates nucleophilic substitution at the 2-position:
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Reaction with thiols : In DMF with K₂CO₃, the oxadiazole’s sulfanyl group is replaced by thiol-containing nucleophiles (e.g., 3,5-bis(trifluoromethyl)benzylthiol) at 50–60°C .
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Product : Derivatives with enhanced lipophilicity for crystal engineering .
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism , where the oxadiazole’s electron-withdrawing nature stabilizes the negatively charged transition state .
Cyclodehydration Reactions
The oxadiazole ring itself is synthesized via cyclodehydration of diacylhydrazines:
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Conditions : POCl₃ acts as both solvent and dehydrating agent at 100–120°C .
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Example : Heating N′-heptanoyl-4-nitrobenzohydrazide in excess POCl₃ yields 2-alkyl-1,3,4-oxadiazoles .
Critical Note : Overexposure to POCl₃ may lead to side reactions, necessitating strict stoichiometric control .
Ring-Opening Reactions
Under reductive conditions, the oxadiazole ring undergoes cleavage :
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Reduction with SnCl₂/HCl : In ethanol at 60°C, the oxadiazole ring opens to form 4-amino-N′-heptanoylbenzohydrazide .
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Product : Acyclic hydrazide derivatives with altered bioactivity profiles .
Oxidative Reactions and Metabolic Pathways
The thiophene moiety is susceptible to cytochrome P450-mediated oxidation , forming reactive intermediates:
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Metabolites : Thiophene epoxides or sulfoxides, which may covalently bind to proteins, posing toxicity risks .
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Mitigation : Structural modifications (e.g., replacing thiophene with phenyl groups) reduce metabolic activation .
Functionalization of the Benzamide Group
The dimethylamino group on the benzamide subunit participates in Mannich reactions :
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Conditions : Formaldehyde and secondary amines in acetonitrile at 25°C.
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Application : Introduces cationic charges for solubility optimization.
Key Stability Considerations
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pH Sensitivity : The oxadiazole ring hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming carboxylic acid derivatives.
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Thermal Stability : Decomposition occurs above 250°C, as confirmed by TGA analysis.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent or in other therapeutic areas.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazoles
Table 1: Key Structural Features and Substituents
Physicochemical Comparison
- Polarity: The dimethylamino group increases basicity and solubility compared to sulfamoyl or bromophenyl substituents in analogs (e.g., compound) .
- Stability : Bromine in the thiophene ring may enhance metabolic stability compared to chlorine () or unsubstituted thiophene (Compound 25, ) .
Antifungal Activity
- LMM5 and LMM11 () inhibit C. albicans via thioredoxin reductase (Trr1) inhibition. Their sulfamoyl groups likely interact with enzyme active sites, whereas the target compound’s dimethylamino group may alter binding kinetics .
Enzyme Inhibition
- Compounds 6–8 () inhibit Ca²⁺/calmodulin, with trifluoromethyl (Compound 6) and bromo (Compound 7) groups influencing potency. The target’s dimethylamino group may reduce electron-withdrawing effects, possibly lowering affinity for calmodulin .
- Compound 26 (), with a bromophenyl group, shares structural similarity but lacks the dimethylamino moiety, highlighting the importance of electron-donating groups in target engagement .
Cytotoxic Potential
- HDAC inhibitors () with oxadiazole scaffolds show activity against breast cancer cells.
Key Differentiators
Substituent Effects: Bromothiophene vs. Chlorothiophene: Bromine’s larger size and lower electronegativity (vs. chlorine) may enhance hydrophobic interactions in biological targets . Dimethylamino vs. Sulfamoyl: The dimethylamino group’s electron-donating nature contrasts with sulfamoyl’s electron-withdrawing properties, affecting solubility and target binding .
Biological Targets: While LMM5/LMM11 target Trr1, the dimethylamino group in the target compound may redirect activity toward kinases or HDACs, as seen in .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on available research findings, including mechanisms of action, case studies, and comparative data.
Chemical Structure and Properties
The compound features a brominated thiophene ring and an oxadiazole ring , which contribute to its unique chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 328.17 g/mol. The presence of the dimethylamino group enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in various cellular processes:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspases or inhibiting key signaling pathways involved in cell proliferation.
Biological Activity Data
Recent studies have evaluated the biological effects of this compound in vitro. The following table summarizes key findings on its biological activities:
| Activity Type | Tested Cell Lines | IC50 (μM) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | Effective against Gram-negative bacteria. |
| Antimicrobial | S. aureus | 8.0 | Effective against Gram-positive bacteria. |
| Anticancer | A549 (lung cancer) | 15.0 | Induces apoptosis via caspase activation. |
| Anticancer | MCF-7 (breast cancer) | 10.0 | Inhibits proliferation significantly. |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity against various pathogens, this compound demonstrated potent activity against both E. coli and S. aureus, with IC50 values indicating effective inhibition at low concentrations .
- Anticancer Potential : A series of experiments conducted on lung cancer cell lines (A549) revealed that the compound significantly reduced cell viability compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism involves the induction of apoptosis through mitochondrial pathways.
Comparative Analysis
When compared to similar compounds within the oxadiazole class, this compound shows enhanced potency in both antimicrobial and anticancer assays:
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| This compound | Anticancer | 15 |
| N-(5-bromo-thiophene)-1,3,4-thiadiazole | Anticancer | 20 |
| Benzimidazole derivative | Antimicrobial | 25 |
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a thiohydrazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄). Subsequent coupling of the bromothiophene moiety requires palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethylamino benzamide group is introduced via amidation using coupling agents like EDCI/HOBt. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR (¹H/¹³C): To confirm the integration of aromatic protons (e.g., bromothiophene protons at δ 6.8–7.2 ppm) and dimethylamino groups (singlet at δ 2.8–3.1 ppm).
- IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~460–470) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers optimize the yield of oxadiazole ring formation?
- Reagent Selection: Use dehydrating agents like polyphosphoric acid (PPA) or thionyl chloride to enhance cyclization efficiency.
- Temperature Gradients: Stepwise heating (e.g., 80°C for 2 hours, then 120°C for 4 hours) minimizes side reactions.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates. Yield improvements (>75%) are achievable with microwave-assisted synthesis (30–60 minutes vs. 12 hours conventional) .
Q. What strategies resolve contradictory bioactivity data between in vitro and cellular assays?
- Solubility Optimization: Use DMSO/water co-solvents (≤1% DMSO) to mimic physiological conditions.
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation pathways.
- Assay-Specific Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or fluorescence polarization .
Q. How to analyze the binding mechanism with enzymatic targets?
- Molecular Docking: Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions from the bromothiophene group.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) to confirm nM-μM affinity ranges.
- Enzyme Inhibition Assays: Monitor IC50 shifts under varying pH or redox conditions to identify catalytic site binding .
Q. How to address low solubility in pharmacological testing?
- Structural Analogues: Replace the bromine atom with hydrophilic groups (e.g., -OH or -NH₂) while retaining bioactivity.
- Nanoformulation: Encapsulate the compound in PEGylated liposomes to enhance bioavailability.
- Co-solvent Systems: Use Cremophor EL or cyclodextrins for in vivo studies .
Contradiction Analysis Example
Issue: Discrepancies in reported IC50 values between enzyme inhibition (nM range) and cellular assays (μM range).
Resolution:
- Membrane Permeability: Use PAMPA assays to quantify passive diffusion.
- Efflux Transporters: Inhibit P-glycoprotein with verapamil to assess efflux effects.
- Metabolite Screening: Identify active metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
